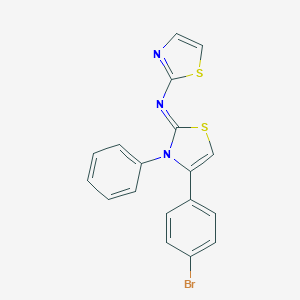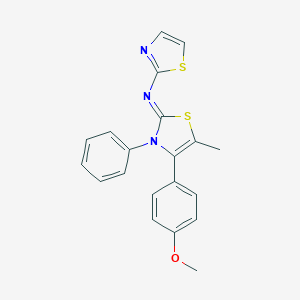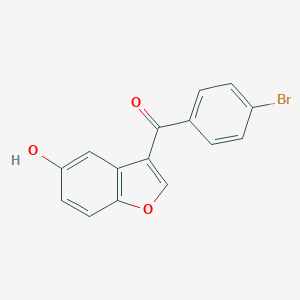
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a chemical compound with the CAS Number: 723247-35-6 . It has a molecular weight of 317.14 . The IUPAC name for this compound is this compound . It is also known by the synonym 3-(4-Bromobenzoyl)-1-benzofuran-5-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone and its derivatives have been synthesized and structurally analyzed in various studies. For instance, Kuang Xin-mou (2009) synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone and confirmed its structure using X-ray crystallography (Kuang, 2009).
Antimicrobial and Antioxidant Activities
Research indicates that benzofuran derivatives, including those structurally related to this compound, have demonstrated antimicrobial and antioxidant properties. For example, a study by Aswathanarayanappa et al. (2012) synthesized biphenyl containing 5-phenyl-1-benzofuran-2-yl derivatives and evaluated them for antimicrobial and antioxidant activities (Aswathanarayanappa et al., 2012). Additionally, Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including brominated variants, and evaluated their antioxidant activities (Çetinkaya et al., 2012).
Synthesis and Bioevaluation of Novel Compounds
Researchers have also explored the synthesis of novel compounds based on benzofuran-2-yl(phenyl)methanone derivatives for potential biological applications. For instance, Kenchappa et al. (2016) synthesized novel (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones and evaluated them for antimicrobial activity (Kenchappa et al., 2016).
Enzyme Inhibition and Molecular Docking Studies
Several studies have examined the enzyme inhibitory activities of benzofuran derivatives and conducted molecular docking studies. For example, Ali et al. (2020) synthesized benzofuran-2-yl(phenyl)methanones and evaluated their α-amylase inhibitory and radical scavenging activities (Ali et al., 2020). Similarly, Wu et al. (2013) identified benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors and elucidated their binding mode and inhibitory mechanism (Wu et al., 2013).
Zukünftige Richtungen
Benzofuran and its derivatives, including “(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone”, have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents . Future research in this area could focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Wirkmechanismus
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Mode of Action
Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the bromophenyl group at the 4-position in this compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been recognized as a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that this compound may interact with pathways related to microbial growth and proliferation.
Pharmacokinetics
Improved bioavailability has been one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that this compound may also possess favorable ADME properties.
Result of Action
Certain benzofuran derivatives with bromo substituents have been found to exhibit excellent antibacterial activity against all tested bacterial strains . This suggests that this compound may also have potent antibacterial effects.
Action Environment
The storage temperature for this compound is recommended to be between 28°c , suggesting that temperature could be a key environmental factor influencing its stability.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZTVAKQDBAGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-1,2-diphenylethanone](/img/structure/B427433.png)
![Ethyl 4-({[(4-morpholinylcarbothioyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B427435.png)
![N-(3-[2-(methylsulfanyl)-5-pyrimidinyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427437.png)
![N-(4-(4-bromophenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427438.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427439.png)
![N-(4-(4-methylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427441.png)
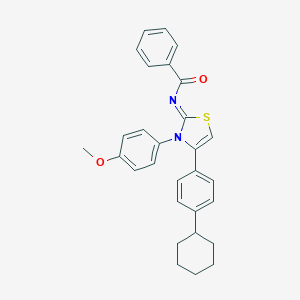
![N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B427447.png)
![N-(4-(4-methoxyphenyl)-5-methyl-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427448.png)
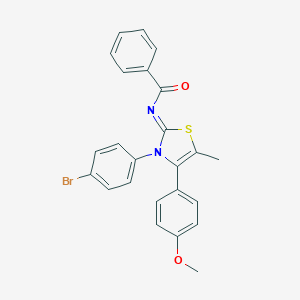
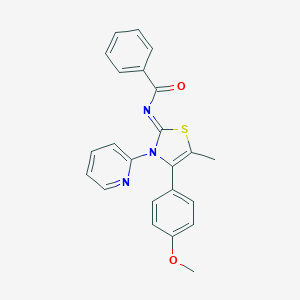
![(4-Cyclohexylphenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427453.png)
